molecular formula C20H22N2O4S B12454809 3-[({[3-(Butan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]-4-methylbenzoic acid

3-[({[3-(Butan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]-4-methylbenzoic acid

Cat. No.: B12454809
M. Wt: 386.5 g/mol
InChI Key: YHQSHIIGSJJNMD-UHFFFAOYSA-N
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Description

4-METHYL-3-[({[3-(SEC-BUTOXY)PHENYL]FORMAMIDO}METHANETHIOYL)AMINO]BENZOIC ACID is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoic acid core substituted with a sec-butoxyphenyl group and a formamido group linked through a methanethioyl bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-3-[({[3-(SEC-BUTOXY)PHENYL]FORMAMIDO}METHANETHIOYL)AMINO]BENZOIC ACID typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-METHYL-3-[({[3-(SEC-BUTOXY)PHENYL]FORMAMIDO}METHANETHIOYL)AMINO]BENZOIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formamido and sec-butoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzoic acid core.

    Reduction: Reduced forms of the formamido and sec-butoxyphenyl groups.

    Substitution: Substituted derivatives with new functional groups replacing the original substituents.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 4-METHYL-3-[({[3-(SEC-BUTOXY)PHENYL]FORMAMIDO}METHANETHIOYL)AMINO]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to enzymes: Inhibiting their activity through competitive or non-competitive inhibition.

    Modulating signaling pathways: Affecting pathways involved in cell growth, apoptosis, or inflammation.

    Interacting with receptors: Altering receptor function and downstream signaling.

Comparison with Similar Compounds

Similar Compounds

    4-METHYL-3-[({[3-(SEC-BUTOXY)PHENYL]FORMAMIDO}METHANETHIOYL)AMINO]BENZOIC ACID analogs: Compounds with similar structures but different substituents.

    Benzoic acid derivatives: Compounds with variations in the benzoic acid core or substituents.

Uniqueness

4-METHYL-3-[({[3-(SEC-BUTOXY)PHENYL]FORMAMIDO}METHANETHIOYL)AMINO]BENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development.

Properties

Molecular Formula

C20H22N2O4S

Molecular Weight

386.5 g/mol

IUPAC Name

3-[(3-butan-2-yloxybenzoyl)carbamothioylamino]-4-methylbenzoic acid

InChI

InChI=1S/C20H22N2O4S/c1-4-13(3)26-16-7-5-6-14(10-16)18(23)22-20(27)21-17-11-15(19(24)25)9-8-12(17)2/h5-11,13H,4H2,1-3H3,(H,24,25)(H2,21,22,23,27)

InChI Key

YHQSHIIGSJJNMD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=CC=CC(=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C(=O)O)C

Origin of Product

United States

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